molecular formula C27H20Cl3N5O2S B11635492 N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide

Cat. No.: B11635492
M. Wt: 584.9 g/mol
InChI Key: TWEXLUXBBVONCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide is a complex organic compound that features a bipyridine core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the cyano, carbamoyl, and sulfanyl groups. Key reagents used in these steps include chlorinating agents, cyanating agents, and thiolating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyano group produces primary amines.

Scientific Research Applications

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide: Shares structural similarities but may differ in functional group positions or substitutions.

    N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide: Another related compound with variations in the bipyridine core or side chains.

Uniqueness

The uniqueness of N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H20Cl3N5O2S

Molecular Weight

584.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H20Cl3N5O2S/c1-15-24(26(37)35-18-4-2-17(28)3-5-18)25(16-8-10-32-11-9-16)20(13-31)27(33-15)38-14-23(36)34-19-6-7-21(29)22(30)12-19/h2-12,25,33H,14H2,1H3,(H,34,36)(H,35,37)

InChI Key

TWEXLUXBBVONCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.